

The Potent Biological Activities of Kushenol O and Related Flavonoids: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Kushenol O**

Cat. No.: **B11931941**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities of **Kushenol O** and its related flavonoids, a class of prenylated compounds isolated from the roots of *Sophora flavescens*. These compounds have garnered significant attention in the scientific community for their diverse pharmacological effects, ranging from anti-inflammatory and antioxidant to anticancer and enzyme-inhibitory activities. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways modulated by these promising natural products.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of various Kushenol compounds and related flavonoids, providing a comparative overview of their potency.

Table 1: Cytotoxicity of Kushenol Flavonoids against Cancer Cell Lines

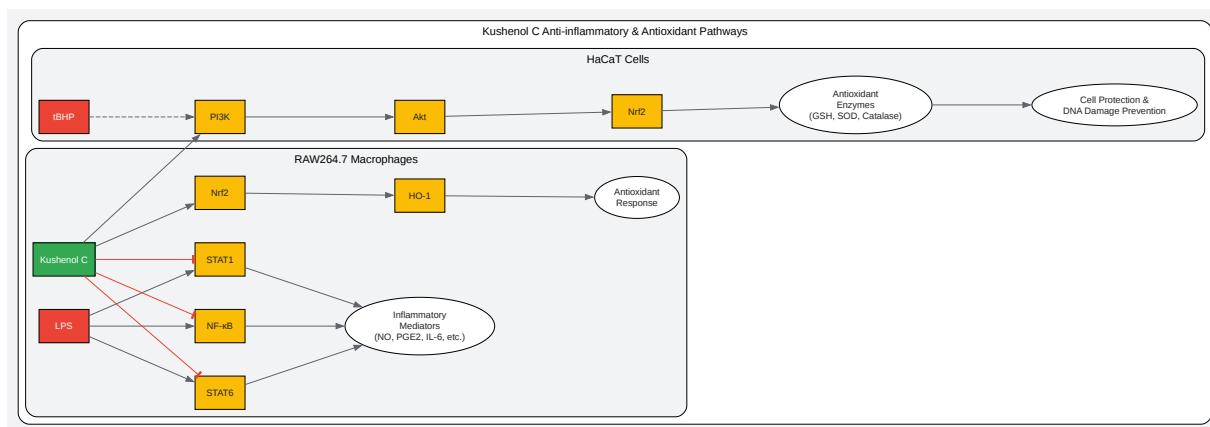
Compound	Cell Line	Activity	IC50 Value	Reference
Kushenol A	A549 (Non-small-cell lung cancer)	Cytotoxicity	5.3 μ g/mL	[1]
NCI-H226 (Non-small-cell lung cancer)	NCI-H226 (Non-small-cell lung cancer)	Cytotoxicity	20.5 μ g/mL	[1]
BEAS-2B (Normal human lung)	BEAS-2B (Normal human lung)	Cytotoxicity	57.2 μ g/mL	[1]
Kushenol Z	A549 (Non-small-cell lung cancer)	Proliferation Inhibition	Dose-dependent	[2]
NCI-H226 (Non-small-cell lung cancer)	NCI-H226 (Non-small-cell lung cancer)	Proliferation Inhibition	Dose-dependent	[2]
Sophoraflavanone G	Non-small-cell lung cancer cells	Cytotoxicity	Potent	[2]
Kushenol A	Breast cancer cells	Proliferation Suppression	4–32 μ M (time- and concentration-dependent)	[3]

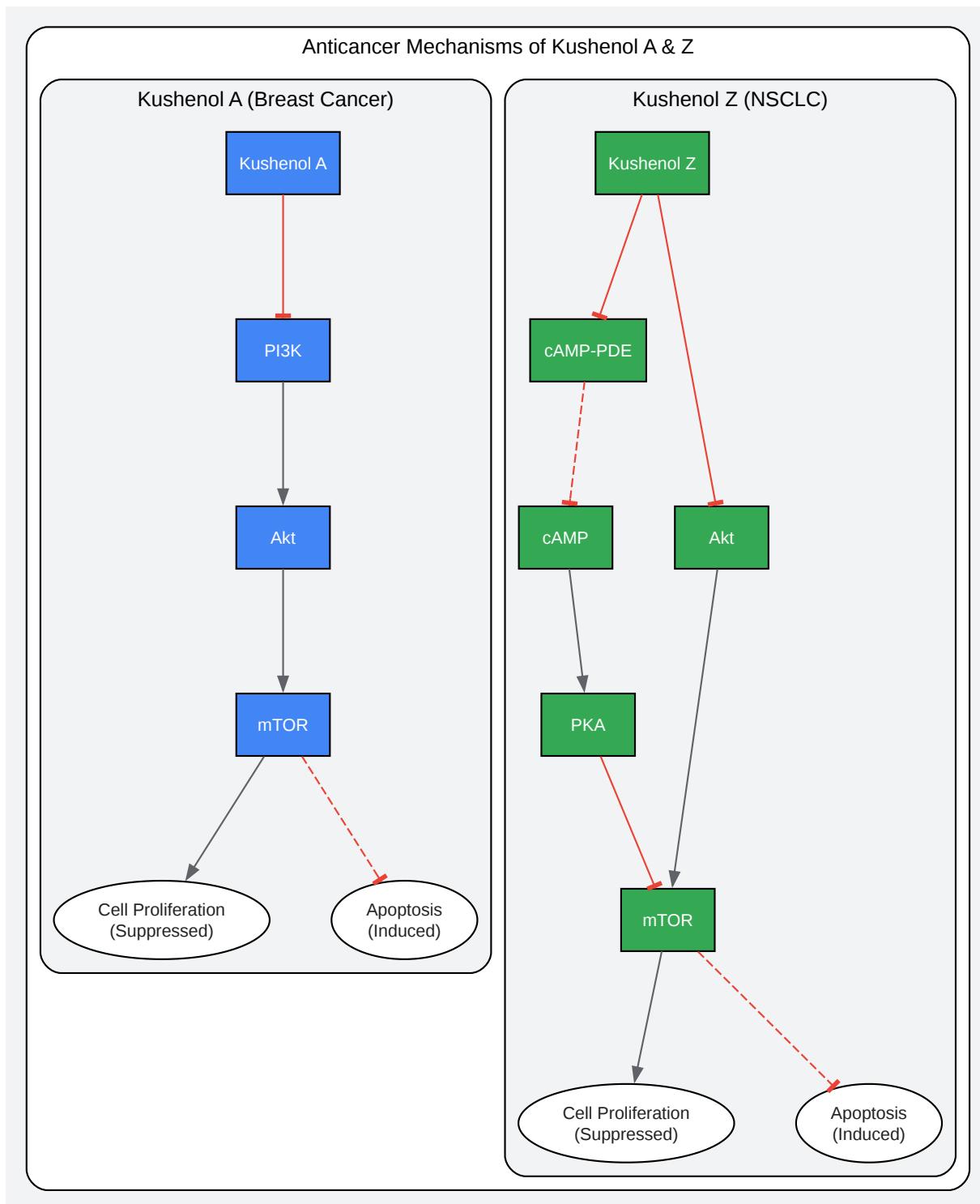
Table 2: Enzyme Inhibition by Kushenol Flavonoids

Compound	Enzyme	Inhibition Type	IC50 Value	Ki Value	Reference
Kushenol A	Tyrosinase	Non-competitive	1.1 ± 0.7 μM	0.4 μM	[1][4]
8-prenylkaempferol	Tyrosinase	-	2.4 ± 1.1 μM	-	[4]
Kushenol C	Tyrosinase	-	> 10 μM	-	[4]
Kushenol A	α-glucosidase	-	45 μM	6.8 μM	[1]
Kushenol A	β-amylase	-	-	-	[1]

Table 3: Antioxidant Activity of Kushenol A

Assay	Activity	IC50 Value	Reference
ABTS+ radical scavenging	Potent inhibitory activity	9.7 ± 0.1 μM	[1]


Key Signaling Pathways Modulated by Kushenol Flavonoids


Kushenol flavonoids exert their biological effects by modulating a complex network of intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these interactions.

Anti-inflammatory and Antioxidant Pathways of Kushenol C

Kushenol C has been shown to suppress inflammation and oxidative stress through the modulation of several key signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, Kushenol C inhibits the production of inflammatory mediators by suppressing the activation of NF-κB, STAT1, and STAT6.[5][6] It also upregulates the Nrf2/HO-

1 pathway, a critical defense mechanism against oxidative stress.[\[5\]](#)[\[6\]](#) In HaCaT cells, Kushenol C protects against oxidative stress-induced cell death by activating the PI3K/Akt/Nrf2 signaling pathway.[\[6\]](#)[\[7\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kushenol A and 8-prenylkaempferol, tyrosinase inhibitors, derived from Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Potent Biological Activities of Kushenol O and Related Flavonoids: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11931941#biological-activity-of-kushenol-o-and-related-flavonoids>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com